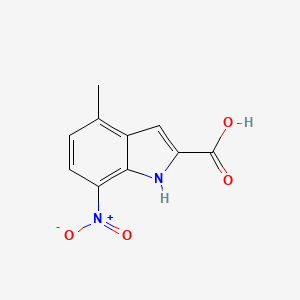

4-メチル-7-ニトロ-1H-インドール-2-カルボン酸

概要

説明

Molecular Structure Analysis

The molecular formula of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid is C9H6N2O4. The chemical structure consists of an indole ring with a methyl group (CH3) at position 4 and a nitro group (NO2) at position 7 .

Chemical Reactions Analysis

Research has explored the reactivity of indole derivatives, including 4-Methyl-7-nitro-1H-indole-2-carboxylic acid. These compounds exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, and antioxidant properties .

Physical and Chemical Properties Analysis

科学的研究の応用

医薬品研究におけるアンタゴニスト開発

“4-メチル-7-ニトロ-1H-インドール-2-カルボン酸” は、様々な医薬品化合物の調製における反応剤として使用できます。 例えば、同様のインドール誘導体は、胃腸障害の潜在的な治療薬であるCCK1受容体アンタゴニストの開発に使用されてきました .

抗凝固剤:Xa因子阻害剤

この化合物は、2-カルボキシインドール骨格に基づくXa因子阻害剤の合成における前駆体として役立つ可能性があります。 Xa因子阻害剤は、血栓を防ぐ抗凝固薬であり、血栓症の治療に使用されます .

3. 抗HIV剤:非イミダゾールヒスタミンH4受容体アンタゴニスト インドール誘導体は、感染細胞におけるHIV株の複製を阻害する可能性のある、非イミダゾールヒトヒスタミンH4受容体アンタゴニストとしての可能性が探索されています .

癌治療:生物活性化合物

インドールの構造モチーフは、癌細胞に対する生物活性を示す化合物に広く見られます。 “4-メチル-7-ニトロ-1H-インドール-2-カルボン酸”に見られるようなインドール環の特定の置換パターンは、特定の癌細胞タイプに対するその活性と特異性に影響を与える可能性があります .

微生物感染:抗菌特性

天然および合成のインドールは、抗菌活性を含む様々な生物学的に重要な特性を示します。 “4-メチル-7-ニトロ-1H-インドール-2-カルボン酸”に存在するニトロ基とカルボン酸部分構造は、微生物感染に対するその有効性に貢献する可能性があります .

酵素阻害:アロステリック阻害剤

7-ニトロ-1H-インドール-2-カルボン酸の誘導体に関する研究は、フルクトース-1,6-ビスホスファターゼなどの酵素のアロステリック阻害剤としての疎水性相互作用を向上させるために実施されています。 これらの阻害剤は代謝経路を調節することができ、代謝性疾患における治療の可能性があります .

作用機序

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . They are important types of molecules and natural products and play a main role in cell biology .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, they have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Indole derivatives have been found to have diverse biological activities .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

4-Methyl-7-nitro-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including 4-Methyl-7-nitro-1H-indole-2-carboxylic acid, have been shown to inhibit certain enzymes involved in inflammatory pathways . The compound’s nitro group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their function. Additionally, 4-Methyl-7-nitro-1H-indole-2-carboxylic acid can interact with DNA, potentially affecting gene expression and cellular processes .

Cellular Effects

4-Methyl-7-nitro-1H-indole-2-carboxylic acid exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate the expression of genes related to these pathways, leading to altered cellular responses. In cancer cells, 4-Methyl-7-nitro-1H-indole-2-carboxylic acid has demonstrated the ability to induce apoptosis, thereby inhibiting cell proliferation . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, potentially altering the flux of metabolites through various pathways .

Molecular Mechanism

The molecular mechanism of action of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its nitro and carboxylic acid groups . These interactions can lead to enzyme inhibition or activation, depending on the target. For example, 4-Methyl-7-nitro-1H-indole-2-carboxylic acid has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response . Additionally, the compound can affect gene expression by binding to DNA and modulating transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 4-Methyl-7-nitro-1H-indole-2-carboxylic acid is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained modulation of cellular processes, including gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to exert anti-inflammatory and anticancer effects without significant toxicity . At higher doses, 4-Methyl-7-nitro-1H-indole-2-carboxylic acid can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

4-Methyl-7-nitro-1H-indole-2-carboxylic acid is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, potentially leading to oxidative stress and cellular damage . Additionally, 4-Methyl-7-nitro-1H-indole-2-carboxylic acid can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, and it can accumulate in specific tissues, such as the liver and kidneys . The distribution of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid is influenced by its physicochemical properties, including its lipophilicity and molecular size . These factors determine the compound’s ability to cross cellular membranes and reach its target sites .

Subcellular Localization

The subcellular localization of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, 4-Methyl-7-nitro-1H-indole-2-carboxylic acid can interact with DNA and transcription factors, modulating gene expression . In the mitochondria, the compound can affect mitochondrial function and energy production by interacting with key enzymes involved in oxidative phosphorylation .

特性

IUPAC Name |

4-methyl-7-nitro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-5-2-3-8(12(15)16)9-6(5)4-7(11-9)10(13)14/h2-4,11H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUMKFMYTCTHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(NC2=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595935 | |

| Record name | 4-Methyl-7-nitro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289483-79-0 | |

| Record name | 4-Methyl-7-nitro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289483-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-7-nitro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

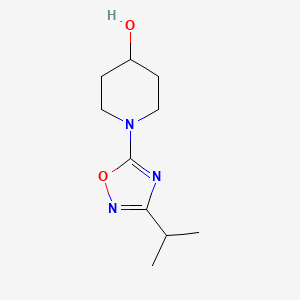

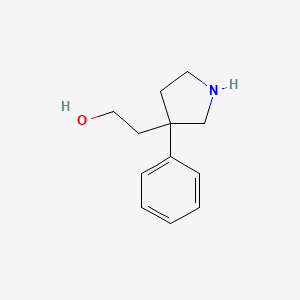

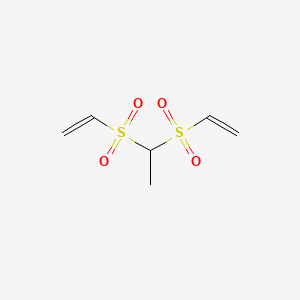

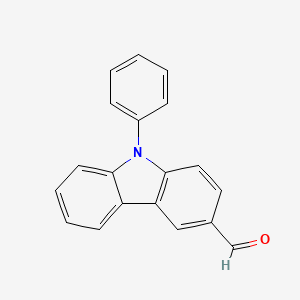

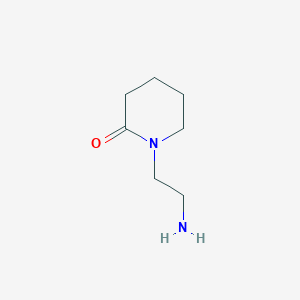

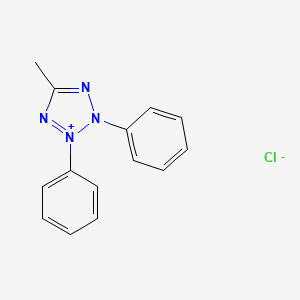

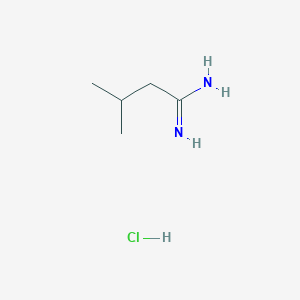

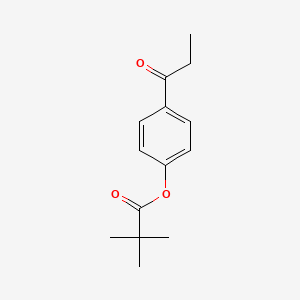

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1591816.png)

![4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1591822.png)